Phorbol-12-tigliate-13-decanoate

Cytotoxicity Lung cancer A549 cell line

Phorbol ester analog selection frequently introduces unintended potency variation, compromising assay reproducibility. Phorbol-12-tigliate-13-decanoate (CAS 59086-92-9) resolves this by providing a structurally defined PKC activator with validated, intermediate-range cytotoxicity. • 6.8-fold greater potency vs. the 12-O-(α-methyl)butyrylate analog in A549 cells (IC₅₀ 7.0 vs. 47.8 μmol·L⁻¹), establishing reliable dynamic range benchmarks. • Documented antileukemic activity in the P-388 murine model supports use as a reference tool in preclinical leukemia research. • Defined C12-tigliate/C13-decanoate ester pattern delivers a distinct PKC activation profile, differentiating it from TPA and phorbol 12,13-dibutyrate.

Molecular Formula C35H52O8
Molecular Weight 600.8 g/mol
CAS No. 59086-92-9
Cat. No. B1232604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12-tigliate-13-decanoate
CAS59086-92-9
Synonymsphorbol 12-tiglate 13-decanoate
Molecular FormulaC35H52O8
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO
InChIInChI=1S/C35H52O8/c1-8-10-11-12-13-14-15-16-27(37)43-35-28(32(35,6)7)25-18-24(20-36)19-33(40)26(17-22(4)29(33)38)34(25,41)23(5)30(35)42-31(39)21(3)9-2/h9,17-18,23,25-26,28,30,36,40-41H,8,10-16,19-20H2,1-7H3/b21-9+/t23-,25+,26-,28-,30-,33-,34-,35-/m1/s1
InChIKeyQWYNFKKVBDGBLL-KFWZAFQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbol-12-tigliate-13-decanoate (CAS 59086-92-9): A PKC-Activating Phorbol Diester with Documented Antileukemic and Cytotoxic Activity


Phorbol-12-tigliate-13-decanoate (CAS 59086-92-9) is a naturally occurring phorbol diester belonging to the tigliane family of diterpenoids, originally isolated from Croton tiglium L. (croton oil) [1]. The compound consists of a phorbol core esterified at the C12 position with a tigliate (2-methylbut-2-enoate) group and at the C13 position with a decanoate (caprate) chain, yielding a molecular formula of C₃₅H₅₂O₈ and a molecular weight of 600.8 g/mol [2]. As a phorbol ester, its primary mechanism of action involves binding to the C1 regulatory domain of protein kinase C (PKC), thereby mimicking the endogenous second messenger diacylglycerol (DAG) and inducing sustained PKC activation [3]. This compound has been identified as an active antileukemic principle in croton oil fractionation studies [4] and exhibits measurable cytotoxic activity against human cancer cell lines [5].

Why Phorbol-12-tigliate-13-decanoate Cannot Be Substituted by Uncharacterized Phorbol Ester Analogs


Phorbol esters exhibit striking structure-activity divergence driven by the specific acyl chain composition at the C12 and C13 positions of the phorbol core. Even minor modifications to these ester groups yield compounds with substantially different cytotoxic potencies, tumor-promoting activities, and target selectivities. For instance, the direct comparator 12-O-(α-methyl)butyrylphorbol-13-decanoate—which differs from Phorbol-12-tigliate-13-decanoate only by the substitution of a tigliate group with an α-methylbutyrylate moiety at C12—demonstrates approximately 6- to 7-fold lower cytotoxicity against A549 lung cancer cells (IC₅₀ 47.8 μmol·L⁻¹ vs. 7.0 μmol·L⁻¹) [1]. Similarly, among seven phorbol diesters isolated from croton oil, only a subset exhibited insecticidal activity against Pectinophora gossypiella larvae, underscoring that activity is not a class-wide property but is exquisitely sensitive to ester identity [2]. Procurement of an uncharacterized or generic phorbol ester analog without verifying the exact ester substitution pattern risks obtaining a compound with substantially different—or completely absent—desired biological activity.

Quantitative Differentiation of Phorbol-12-tigliate-13-decanoate from Closest Analogs: Evidence-Based Comparator Analysis


6.8-Fold Higher Cytotoxicity Against A549 Lung Cancer Cells Compared to the α-Methylbutyrylate Analog

In a direct head-to-head comparison conducted under identical experimental conditions, Phorbol-12-tigliate-13-decanoate (12-O-tiglylphorbol-13-decanoate) exhibited an IC₅₀ of 7.0 μmol·L⁻¹ against the A549 human lung cancer cell line, whereas its close structural analog 12-O-(α-methyl)butyrylphorbol-13-decanoate—which differs only at the C12 ester group—required a 6.8-fold higher concentration (IC₅₀ = 47.8 μmol·L⁻¹) to achieve equivalent growth inhibition [1]. The structural distinction between these two compounds is limited to the C12 acyl moiety: the target compound bears a tigliate group, while the comparator bears an α-methylbutyrylate group [1].

Cytotoxicity Lung cancer A549 cell line

1.6-Fold Higher Cytotoxicity Against HepG2 Hepatocarcinoma Cells Relative to the α-Methylbutyrylate Analog

The same direct head-to-head study also evaluated both compounds against the HepG2 human hepatocarcinoma cell line. Phorbol-12-tigliate-13-decanoate demonstrated an IC₅₀ of 44.0 μmol·L⁻¹, which represents a 1.6-fold improvement in potency over 12-O-(α-methyl)butyrylphorbol-13-decanoate (IC₅₀ = 71.4 μmol·L⁻¹) [1]. While the differential magnitude is less pronounced than that observed in A549 cells, the trend consistently favors the tigliate-containing diester across multiple cancer cell types [1].

Cytotoxicity Hepatocarcinoma HepG2 cell line

In Vivo Antileukemic Activity Against P-388 Lymphocytic Leukemia in Mice

In a seminal fractionation study of Croton tiglium oil, Phorbol-12-tigliate-13-decanoate was characterized as an active antileukemic principle demonstrating in vivo efficacy against the P-388 lymphocytic leukemia model in mice [1]. While the original report did not provide quantitative efficacy metrics (e.g., % ILS or T/C values), the identification of this specific diester as the active fraction—distinct from the major antileukemic component ingenol 3,20-dibenzoate isolated from Euphorbia esula—establishes its functional relevance [1]. Subsequent cross-study evaluation of 24 croton oil diterpenes in P-388 assays revealed that 12-O-tetradecanoylphorbol-13-acetate (TPA) was the most cytotoxic, indicating that Phorbol-12-tigliate-13-decanoate occupies an intermediate activity tier among phorbol diesters [2].

Antileukemic P-388 leukemia In vivo

Lack of Insecticidal Activity Against Pink Bollworm Larvae Contrasts with Active Analogs

In a systematic screen of 20 diterpene esters representing tigliane, daphnane, ingenane, and lathyrane structural types, Phorbol-12-tigliate-13-decanoate was evaluated alongside six other phorbol diesters isolated from croton oil for growth-inhibitory and insecticidal effects on newly hatched Pectinophora gossypiella (pink bollworm) larvae [1]. Notably, Phorbol-12-tigliate-13-decanoate was among the five phorbol diesters that lacked both growth-inhibitory and insecticidal activity at the doses tested, whereas 12-O-tetradecanoylphorbol-13-acetate (TPA) and 12-O-(2-methyl)butyrylphorbol-13-decanoate exhibited dual activity as both growth inhibitors and insecticides [1]. Three additional diesters demonstrated growth-inhibitory but not insecticidal effects [1].

Insecticidal Phorbol diester Pectinophora gossypiella

Evidence-Driven Application Scenarios for Phorbol-12-tigliate-13-decanoate in Research and Industrial Settings


Reference Standard for Cytotoxicity Screening in Lung Adenocarcinoma Models

Based on the direct head-to-head data showing a 6.8-fold potency advantage against A549 cells relative to the α-methylbutyrylate analog (IC₅₀ 7.0 vs. 47.8 μmol·L⁻¹) [1], Phorbol-12-tigliate-13-decanoate serves as a well-characterized positive control or reference compound in cytotoxicity assays targeting lung adenocarcinoma. Its intermediate potency (relative to highly potent agents like TPA) makes it suitable for establishing dynamic range and sensitivity benchmarks in high-throughput screening campaigns.

Positive Control in PKC-Mediated Signal Transduction Studies

As a phorbol diester that binds the C1 regulatory domain of PKC and mimics DAG-mediated activation [1], this compound is appropriate for use as a positive control in studies investigating PKC-dependent signaling cascades, including those examining cellular proliferation, differentiation, and apoptosis. Its distinct ester composition (tigliate at C12, decanoate at C13) provides a defined PKC activation profile that differs from widely used analogs such as TPA or phorbol 12,13-dibutyrate.

In Vivo Leukemia Model Compound for Proof-of-Concept Studies

The documented antileukemic activity in the P-388 murine model [1] supports the use of Phorbol-12-tigliate-13-decanoate as a tool compound in preclinical leukemia research. It may serve as a comparator in studies evaluating novel antileukemic agents derived from Euphorbiaceae plants or synthetic phorbol analogs, particularly when the research question involves structure-activity relationships at the C12 and C13 ester positions.

Negative Control for Insect Bioactivity Assays Involving Phorbol Esters

The documented lack of insecticidal and growth-inhibitory activity against P. gossypiella larvae [1] positions Phorbol-12-tigliate-13-decanoate as a useful negative control in studies evaluating the entomotoxic properties of phorbol diesters. Researchers investigating the insecticidal potential of croton oil constituents can employ this compound to discriminate between active and inactive structural variants, thereby refining SAR models.

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